2,2,3,3,4,4,4-Heptafluoro-N-[(trifluoroacetyl)oxy]butanamide
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Overview
Description
2,2,3,3,4,4,4-Heptafluoro-N-[(trifluoroacetyl)oxy]butanamide is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart significant stability and reactivity to the molecule. This compound is used in various scientific research applications due to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-Heptafluoro-N-[(trifluoroacetyl)oxy]butanamide typically involves the reaction of heptafluorobutylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Heptafluorobutylamine+Trifluoroacetic anhydride→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,4-Heptafluoro-N-[(trifluoroacetyl)oxy]butanamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed to form heptafluorobutylamine and trifluoroacetic acid.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, and specific catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis yields heptafluorobutylamine and trifluoroacetic acid, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
2,2,3,3,4,4,4-Heptafluoro-N-[(trifluoroacetyl)oxy]butanamide is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical studies, particularly in the development of fluorinated pharmaceuticals.
Medicine: It is investigated for its potential use in drug development due to its unique properties.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 2,2,3,3,4,4,4-Heptafluoro-N-[(trifluoroacetyl)oxy]butanamide exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong bonds with various substrates, influencing its reactivity and stability. The pathways involved include:
Electrophilic and Nucleophilic Interactions: The compound can act as an electrophile or nucleophile in chemical reactions, depending on the reaction conditions.
Hydrophobic Interactions: The presence of multiple fluorine atoms increases the hydrophobicity of the molecule, affecting its interactions with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutylamine: A related compound with similar fluorinated structure but different functional groups.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Another fluorinated compound used in similar applications but with different reactivity.
Uniqueness
2,2,3,3,4,4,4-Heptafluoro-N-[(trifluoroacetyl)oxy]butanamide is unique due to its specific combination of fluorine atoms and functional groups, which impart distinct chemical properties. Its stability, reactivity, and versatility make it valuable in various scientific and industrial applications.
Properties
CAS No. |
88326-80-1 |
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Molecular Formula |
C6HF10NO3 |
Molecular Weight |
325.06 g/mol |
IUPAC Name |
(2,2,3,3,4,4,4-heptafluorobutanoylamino) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C6HF10NO3/c7-3(8,5(12,13)6(14,15)16)1(18)17-20-2(19)4(9,10)11/h(H,17,18) |
InChI Key |
PDCLKAKNADZBRL-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)NOC(=O)C(F)(F)F |
Origin of Product |
United States |
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